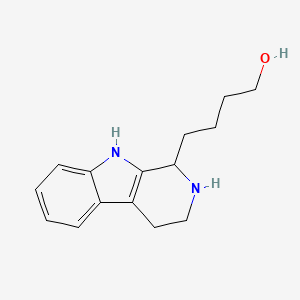

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol

Description

2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1-butanol is a polycyclic heterocyclic compound featuring a pyridoindole core substituted with a butanol group at position 1. The pyridoindole scaffold is notable for its presence in bioactive alkaloids and synthetic intermediates, such as rutaecarpine derivatives . The butanol substituent likely influences solubility, bioavailability, and receptor interactions compared to other functional groups on the same core.

Properties

CAS No. |

94071-13-3 |

|---|---|

Molecular Formula |

C15H20N2O |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-ol |

InChI |

InChI=1S/C15H20N2O/c18-10-4-3-7-14-15-12(8-9-16-14)11-5-1-2-6-13(11)17-15/h1-2,5-6,14,16-18H,3-4,7-10H2 |

InChI Key |

JGXRNUZQPOXGCW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)CCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted indole derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its role in modulating biological pathways, particularly those involving estrogen receptors.

Medicine: Explored as a potential anti-cancer agent due to its ability to modulate estrogen receptors and inhibit cancer cell proliferation.

Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol involves its interaction with estrogen receptors. By binding to these receptors, the compound can modulate their activity, leading to the inhibition of cancer cell growth. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1-butanol, highlighting differences in substituents, molecular properties, and applications:

Functional Group Influence on Properties

- Butanol vs. Carboxylic Acid (CAS 6052-68-2): The butanol group enhances hydrophilicity compared to the carboxylic acid, which may improve blood-brain barrier penetration. The carboxylic acid derivative is naturally occurring in plants and is utilized in biochemical studies .

- Aromatic Substitutions (Nitrophenyl, Benzoyl): Nitrophenyl derivatives (e.g., compounds 229 and 230 ) exhibit strong electron-withdrawing effects, altering electronic density and binding affinity in biological systems. These compounds demonstrated thyroid-targeted activity in preclinical studies .

Biological Activity

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol is a compound belonging to the class of harmala alkaloids. These alkaloids are known for their diverse biological activities, including neuroprotective effects, potential anti-cancer properties, and interactions with neurotransmitter systems. This article reviews the biological activity of 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-butanol based on recent research findings.

- Chemical Formula : C15H16N2O4

- Molecular Weight : 288.2985 g/mol

- CAS Number : 94071-13-3

Neuroprotective Effects

Research indicates that compounds within the harmala alkaloid class exhibit neuroprotective properties. Specifically, studies have shown that 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole derivatives can act as antagonists at NMDA receptors, which are critical for synaptic plasticity and memory function. For instance, a related compound demonstrated an IC50 value of 50 nM at the NR1A/2B receptor subtype .

Anti-Cancer Properties

Preliminary studies suggest that harmala alkaloids possess anti-cancer potential. The mechanism appears to involve the induction of apoptosis in tumor cells through various pathways:

- Mitochondrial Pathways : Upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors such as Bcl-2.

- Caspase Activation : Increased activity of Caspase-3 and Caspase-9 leading to programmed cell death .

Antimicrobial Activity

Some studies have reported that harmala alkaloids exhibit antibacterial effects against various pathogens. While specific data on 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-butanol is limited, its structural relatives have shown promise in inhibiting bacterial growth.

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving rodent models of neurodegeneration, administration of 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole derivatives resulted in significant improvements in cognitive function and reduced neuronal loss compared to control groups. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines treated with harmala alkaloids demonstrated a marked decrease in cell viability. The compounds induced apoptosis and inhibited cell proliferation effectively at micromolar concentrations. These findings warrant further exploration into their therapeutic potential against various cancers .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.